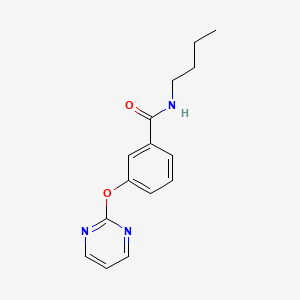![molecular formula C11H12ClN3S B5503840 5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)
5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves reactions between different precursor compounds to introduce specific functional groups. These methods provide insights into the synthesis of closely related compounds, demonstrating the versatility and reactivity of the triazole ring system in forming diverse derivatives with potential applications in various fields (Xue et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of 1,2,4-triazole derivatives reveals the importance of crystallography in understanding the geometric configuration and intermolecular interactions. Studies highlight how the triazole ring interacts with substituents and solvent molecules, influencing the overall molecular conformation and stability (Xu et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-triazole derivatives showcase their reactivity towards various reagents, leading to the formation of novel compounds with unique functionalities. These reactions are pivotal for the development of compounds with enhanced or desired chemical properties (Nadeem et al., 2017).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
- 5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole derivatives have been studied for their anticonvulsant properties. A series of these derivatives showed significant efficacy in preventing seizures, with one derivative being identified as a promising drug candidate due to its favorable efficacy and toxicity profile (Plech et al., 2014).
Anticancer Applications
- These compounds have been evaluated for their potential as anticancer agents. Molecular docking studies of certain derivatives have demonstrated their ability to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy (Karayel, 2021).
Oxidative Stress Reduction
- Research has indicated that specific 1,2,4-triazole derivatives can help in reducing oxidative stress caused by ethanol in mouse brain and liver, highlighting their potential therapeutic application in oxidative stress-related conditions (Aktay et al., 2005).
Antimicrobial Properties
- Several 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activities. Some of these compounds displayed significant activity against a range of microorganisms, suggesting their use in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
- These compounds have also been utilized in the field of materials science, particularly as corrosion inhibitors for metals. Research has demonstrated their effectiveness in protecting mild steel against corrosion in acidic environments, making them valuable in industrial applications (Bentiss et al., 2007).
Anti-inflammatory Activity
- Certain triazole derivatives have shown potential in treating inflammation. Studies have identified derivatives with significant anti-inflammatory effects, which could be developed into new anti-inflammatory drugs (Al-Omar et al., 2010).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-10-13-11(15-14-10)16-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEYHEDEFXPWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)
![3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5503784.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)
![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)
![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)
![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)
![ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)
![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)

![N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)
